

Physical and chemical properties of 1-Boc-4-(2-aminophenyl)piperazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Boc-4-(2-Aminophenyl)piperazine
Cat. No.:	B062888

[Get Quote](#)

An In-Depth Technical Guide to **1-Boc-4-(2-aminophenyl)piperazine**: Properties, Protocols, and Scientific Insights

Abstract: This whitepaper provides a comprehensive technical examination of **1-Boc-4-(2-aminophenyl)piperazine**, a pivotal intermediate in modern pharmaceutical synthesis. Moving beyond a simple data sheet, this guide offers an in-depth analysis of the compound's physicochemical properties, spectroscopic signature, and chemical reactivity, grounded in mechanistic principles. Detailed, field-proven protocols for characterization, reaction monitoring, and purification are provided to ensure reproducibility and success in a laboratory setting. This document is designed for researchers, medicinal chemists, and process development professionals who require a practical and scientifically rigorous understanding of this versatile building block to accelerate drug discovery and development programs.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the piperazine heterocycle is a "privileged scaffold," a molecular framework that appears frequently in approved therapeutic agents due to its favorable pharmacokinetic properties and synthetic versatility. **1-Boc-4-(2-aminophenyl)piperazine** is a sophisticated derivative that capitalizes on this core structure. It presents two distinct, orthogonally reactive sites:

- The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group. Its presence allows for selective reactions at other positions of the molecule while preventing unwanted side reactions at the piperazine nitrogen it protects. This is a cornerstone of controlled, multi-step syntheses.
- The Primary Aromatic Amine: The nucleophilic 2-aminophenyl moiety serves as a versatile handle for a wide array of transformations, including acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This bifunctional nature makes it an invaluable starting material for creating libraries of diverse compounds for high-throughput screening and for executing complex lead optimization strategies. A fundamental understanding of its properties is therefore not merely academic but a prerequisite for its efficient and effective application.

Core Physicochemical & Structural Data

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data for **1-Boc-4-(2-aminophenyl)piperazine** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₃ N ₃ O ₂	[1] [2] [3]
Molecular Weight	277.37 g/mol	[1] [4]
Appearance	Beige to off-white or yellow crystalline solid	[1]
Melting Point	103-109 °C	[1]
Boiling Point (Predicted)	416.3 °C at 760 mmHg	[2]
Purity (Typical)	≥95-97%	[1] [5]
Storage Conditions	2-8°C, under inert atmosphere, protected from light	[1] [5]

Expert Insight: The melting point range indicates a compound of moderate crystallinity. The recommendation for refrigerated storage under an inert atmosphere is critical; phenyl piperazines can be susceptible to slow oxidation and degradation over time, especially if exposed to light and air.^[6] Proper storage is essential to maintain purity and ensure reproducibility in experiments.

Spectroscopic Signature: Confirming Identity and Purity

Spectroscopic analysis is the definitive method for structural confirmation and purity assessment. The following sections detail the expected spectral data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (δ) in ppm are based on the distinct electronic environments of the protons and carbons.

- ^1H NMR (400 MHz, CDCl_3):
 - δ 6.7-7.1 (m, 4H): Protons of the disubstituted benzene ring.
 - δ 3.8 (br s, 2H): Protons of the primary amine (-NH₂). This peak will disappear upon shaking with D₂O.
 - δ 3.6-3.7 (t, 4H): Methylene protons on the piperazine ring adjacent to the Boc group (-N-CH₂-).
 - δ 3.0-3.1 (t, 4H): Methylene protons on the piperazine ring adjacent to the phenyl group (Ar-N-CH₂-).
 - δ 1.48 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This sharp singlet is a hallmark diagnostic signal.
- ^{13}C NMR (100 MHz, CDCl_3):

- δ 154.7: Carbonyl carbon of the Boc group.
- δ ~142.1, 138.5, 121.8, 119.0, 118.4, 116.2: The six distinct carbons of the aromatic ring.
- δ 80.0: The quaternary carbon of the Boc group (-C(CH₃)₃).
- δ ~52.5: Carbons of the piperazine ring attached to the phenyl group.
- δ ~44.0: Carbons of the piperazine ring shielded by the Boc group.
- δ 28.4: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).

Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS): Expected [M+H]⁺ (protonated molecule) at m/z = 278.18. This is the primary ion observed in positive ion mode and is used to confirm the molecular weight.

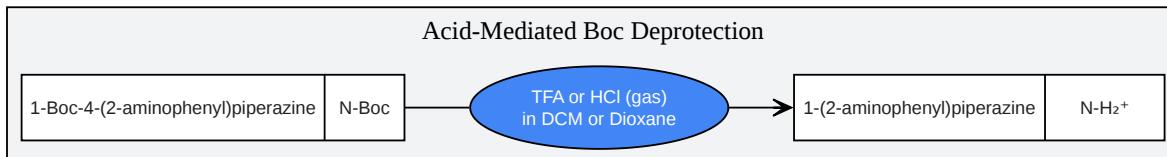
Solubility Profile and Assessment

Solubility is a critical parameter for reaction setup, purification, and formulation. While exhaustive data is not publicly available, a qualitative assessment based on the structure is provided.

Solvent	Predicted Solubility	Rationale
Water	Low to Insoluble	The large, nonpolar Boc group and aromatic ring dominate the molecule's character.
Methanol, Ethanol	Soluble	Polar protic solvents capable of hydrogen bonding with the amine groups.
Dichloromethane (DCM), Chloroform	Soluble	Effective solvents for moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO)	Highly Soluble	A highly polar aprotic solvent capable of dissolving a wide range of compounds.
Ethyl Acetate, Acetonitrile	Soluble	Common solvents for organic synthesis and chromatography.

Self-Validating Protocol: Qualitative Solubility Assessment

This protocol provides a rapid, systematic method for determining an appropriate solvent for a reaction or analysis.


Caption: A systematic workflow for qualitative solubility determination.

Chemical Reactivity and Synthetic Utility

The utility of **1-Boc-4-(2-aminophenyl)piperazine** stems from its predictable and selective reactivity.

Boc Group Deprotection

The Boc group is reliably cleaved under acidic conditions to unmask the second piperazine nitrogen, making it available for subsequent reactions.

[Click to download full resolution via product page](#)

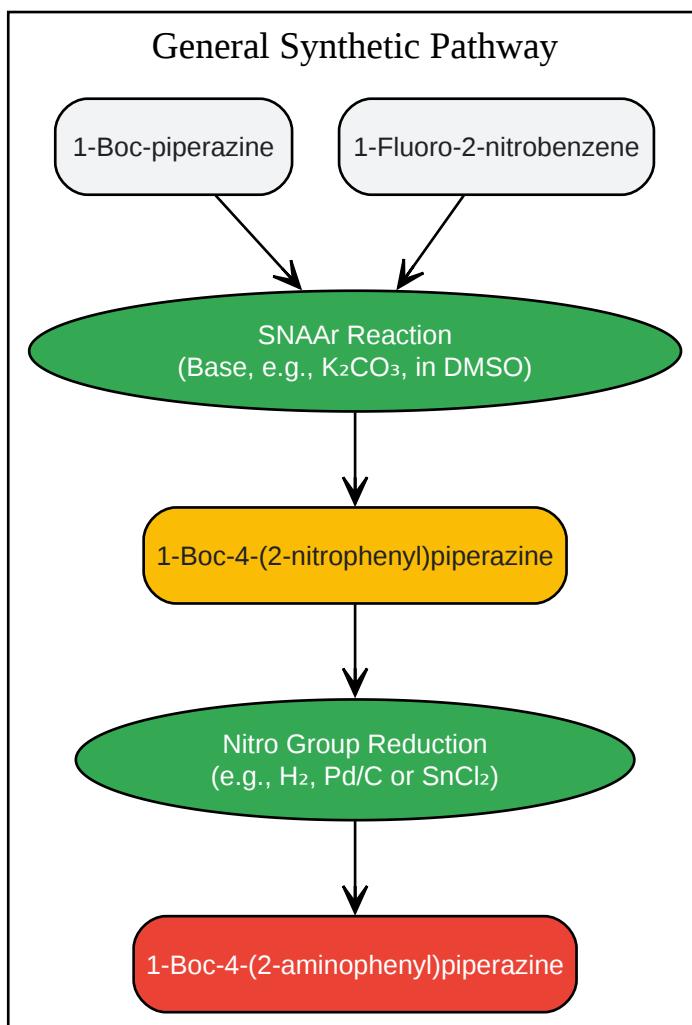
Caption: Reaction diagram for the deprotection of the Boc group.

Trustworthy Protocol: Boc Deprotection & In-Process Control

- Reaction Setup: Dissolve **1-Boc-4-(2-aminophenyl)piperazine** (1.0 equiv) in dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M concentration).
- Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) or a 4M solution of HCl in dioxane (2-3 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature.
- Reaction Monitoring (Self-Validation): The reaction progress is easily monitored by Thin Layer Chromatography (TLC) or LC-MS.
 - TLC: The product will be significantly more polar than the starting material and will have a much lower R_f value. The disappearance of the starting material spot is a reliable indicator of completion.
 - LC-MS: Monitor for the disappearance of the starting material peak (m/z 278.18) and the appearance of the product peak (m/z 178.13 for the free base).
- Work-up: Upon completion, concentrate the mixture in vacuo. The resulting salt can be triturated with diethyl ether to yield a solid, or neutralized with an aqueous base (e.g., NaHCO₃) and extracted with an organic solvent to yield the free amine.

Causality Explained: The mechanism involves protonation of the Boc carbonyl, making it highly electrophilic and susceptible to cleavage, ultimately releasing the free amine, tert-butanol (which further decomposes), and CO₂. The dramatic change in polarity upon losing the large,

greasy Boc group provides a robust and reliable method for monitoring the reaction's progress, making the protocol inherently self-validating.


Reactions at the Aromatic Amine

The 2-aminophenyl group is a nucleophile that can readily participate in reactions such as:

- Amide bond formation: With acyl chlorides or carboxylic acids (using coupling reagents like HATU or EDC).
- Sulfonamide formation: With sulfonyl chlorides.
- Buchwald-Hartwig amination: Cross-coupling with aryl halides to form diarylamines.

Synthesis and Purification Pathway

A common and reliable synthesis involves a two-step process: Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction.

[Click to download full resolution via product page](#)

Caption: A representative two-step synthesis of the title compound.

Purification Protocol: Flash Column Chromatography

- Sample Preparation: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel (~2-3 times the mass of the crude product). Dry the silica completely.
- Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system. A typical starting point is 9:1 hexanes:ethyl acetate.
- Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

- Elution: Run the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate). Collect fractions.
- Fraction Analysis: Spot fractions onto a TLC plate and visualize under UV light to identify fractions containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Safety and Handling Precautions

Proper handling is essential for laboratory safety.

- Hazard Identification: The compound is harmful if swallowed or in contact with skin and can cause skin and serious eye irritation. It may also cause respiratory irritation.[2][5]
- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.
- Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[8]
- Incompatibilities: Avoid strong oxidizing agents and strong acids.[8]

References

- Pharmaffiliates. **1-Boc-4-(2-Aminophenyl)piperazine.** [Link]
- PubChem. **tert-Butyl 4-(2-aminoethyl)**
- PubMed. **Stability of Synthetic Piperazines in Human Whole Blood.** [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 170017-74-0 | 1-BOC-4-(2-Aminophenyl)piperazine - Synblock [synblock.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-Boc-4-(2-Aminophenyl)piperazine | 170017-74-0 [sigmaaldrich.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. peptide.com [peptide.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Boc-4-(2-aminophenyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062888#physical-and-chemical-properties-of-1-boc-4-2-aminophenyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com